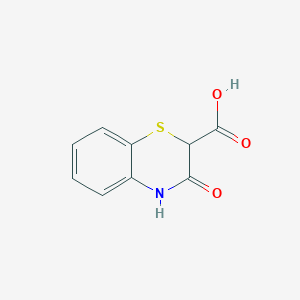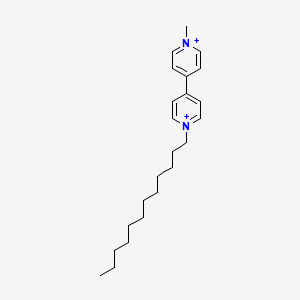phosphanium bromide CAS No. 71864-02-3](/img/structure/B14465858.png)
[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl](triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis and catalysis. The structure of this compound includes a triphenylphosphonium group attached to a bromide ion, with a 2-(2-methyl-1,3-dioxolan-2-yl)ethyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, such as 2-(2-methyl-1,3-dioxolan-2-yl)ethyl bromide. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium group can participate in redox reactions.
Addition Reactions: The compound can add to unsaturated substrates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like hydroxide ions, cyanide ions, and amines. Reactions are typically carried out in polar solvents such as water, ethanol, or dimethyl sulfoxide (DMSO), under mild to moderate temperatures .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with hydroxide ions yield the corresponding alcohol, while reactions with cyanide ions produce nitriles.
科学的研究の応用
Chemistry
In chemistry, 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide is used as a phase-transfer catalyst, facilitating the transfer of reactants between different phases. It is also employed in the synthesis of various organic compounds .
Biology and Medicine
In biological and medical research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. It is also investigated for its antimicrobial properties .
Industry
In the industrial sector, 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide is used in the production of specialty chemicals and as a catalyst in polymerization reactions .
作用機序
The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide involves its ability to act as a nucleophilic catalyst. The triphenylphosphonium group can stabilize transition states and intermediates, facilitating various chemical transformations. The bromide ion can also participate in ionic interactions, enhancing the compound’s reactivity .
類似化合物との比較
Similar Compounds
Similar compounds include other phosphonium salts such as:
- 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium chloride
- 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium iodide
- 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium fluoride
Uniqueness
What sets 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide apart from similar compounds is its specific reactivity and stability. The presence of the bromide ion provides unique ionic properties that can be exploited in various chemical reactions. Additionally, the 2-(2-methyl-1,3-dioxolan-2-yl)ethyl group offers steric and electronic effects that influence the compound’s behavior in different environments .
特性
CAS番号 |
71864-02-3 |
|---|---|
分子式 |
C24H26BrO2P |
分子量 |
457.3 g/mol |
IUPAC名 |
2-(2-methyl-1,3-dioxolan-2-yl)ethyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H26O2P.BrH/c1-24(25-18-19-26-24)17-20-27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16H,17-20H2,1H3;1H/q+1;/p-1 |
InChIキー |
COSQYKWVXJKFPV-UHFFFAOYSA-M |
正規SMILES |
CC1(OCCO1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)
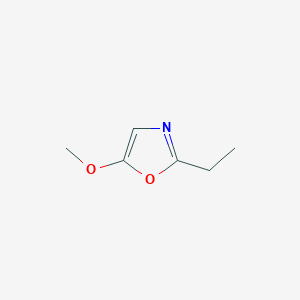
![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
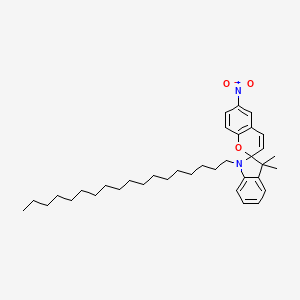
![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)
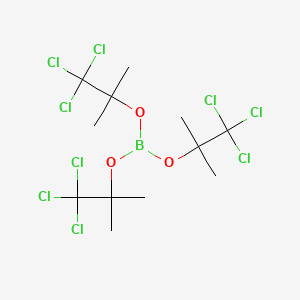
![2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)-](/img/structure/B14465833.png)



